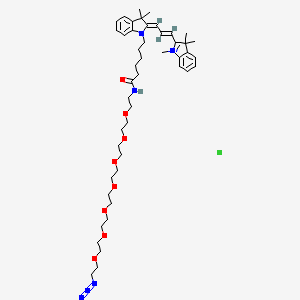

Cy3-PEG7-Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H69ClN6O8 |

|---|---|

Molecular Weight |

869.5 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide chloride |

InChI |

InChI=1S/C46H68N6O8.ClH/c1-45(2)38-14-8-10-16-40(38)51(5)42(45)18-13-19-43-46(3,4)39-15-9-11-17-41(39)52(43)23-12-6-7-20-44(53)48-21-24-54-26-28-56-30-32-58-34-36-60-37-35-59-33-31-57-29-27-55-25-22-49-50-47;/h8-11,13-19H,6-7,12,20-37H2,1-5H3;1H |

InChI Key |

WCKSHTMNHGYQQR-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cy3-PEG7-Azide in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cy3-PEG7-Azide has emerged as a critical tool in molecular biology and drug development, enabling the precise labeling and visualization of biomolecules within complex biological systems. This fluorescent probe, which combines the bright and photostable cyanine dye Cy3 with a flexible polyethylene glycol (PEG) linker and a reactive azide group, is at the forefront of bioorthogonal chemistry. Its primary application lies in "click chemistry," a set of powerful, specific, and biocompatible reactions that allow for the covalent labeling of biomolecules in their native environments.

This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols for its use, and a summary of its key quantitative properties to facilitate its integration into various research workflows.

Core Applications in Research

This compound is predominantly used as a fluorescent reporter molecule for the detection and imaging of a wide array of biomolecules, including proteins, glycans, nucleic acids, and lipids.[1][2] Its utility stems from the azide group, which serves as a chemical handle for bioorthogonal reactions. These reactions occur with high efficiency and specificity within living cells and organisms without interfering with native biochemical processes.[3]

The two main types of click chemistry reactions involving this compound are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction occurs between the azide group of this compound and a terminal alkyne-modified biomolecule.[4][5] The reaction is catalyzed by copper(I) ions and leads to the formation of a stable triazole linkage. CuAAC is widely used for labeling purified proteins, nucleic acids, and other biomolecules in vitro and in cell lysates.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, SPAAC was developed. This reaction occurs between the azide group and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is incorporated into the biomolecule of interest. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for live-cell imaging and in vivo studies.

The inclusion of a seven-unit PEG spacer (PEG7) in the this compound molecule enhances its water solubility and reduces steric hindrance, thereby improving the efficiency of the labeling reaction.

Quantitative Data

The successful application of this compound in research relies on a thorough understanding of its spectroscopic properties. The following tables summarize the key quantitative data for Cy3, the fluorescent component of this probe.

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λabs) | 555 nm | |

| Emission Maximum (λem) | 570 nm | |

| Molar Extinction Coefficient (ε) | 150,000 L·mol-1·cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.31 |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Purified Alkyne-Modified Protein

This protocol describes the labeling of a purified protein containing a terminal alkyne modification with this compound.

Materials:

-

Alkyne-modified protein

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (Dimethyl sulfoxide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, combine the following in order:

-

50 µL of alkyne-modified protein (1-5 mg/mL in PBS)

-

100 µL of PBS buffer

-

4 µL of 1 mM this compound in DMSO (for a final concentration of 20 µM)

-

-

-

Initiate the Reaction:

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

-

Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.

-

-

Incubation:

-

Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

-

Purification:

-

The labeled protein can be purified from the reaction mixture using methods such as protein precipitation, dialysis, or size-exclusion chromatography to remove unreacted dye and catalyst.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Cell Surface Glycoproteins

This protocol details the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling with a DBCO-conjugated Cy3 dye (as this compound would react with an alkyne-modified sugar). For the purpose of this guide, we will adapt the principle to demonstrate the use of this compound with cells metabolically labeled with an alkyne-containing sugar.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Alkyne-modified sugar (e.g., peracetylated N-alkynylmannosamine)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in a complete medium.

-

Replace the medium with a fresh medium containing the alkyne-modified sugar at an optimized concentration.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound in a pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove the unreacted this compound.

-

If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and the nuclear stain.

-

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of this compound in research.

Caption: Bioorthogonal labeling workflow.

Caption: CuAAC labeling workflow.

Caption: SPAAC live-cell labeling workflow.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Cy3-PEG7-Azide_TargetMol [targetmol.com]

An In-depth Technical Guide to Cy3-PEG7-Azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3-PEG7-Azide, a fluorescent labeling reagent widely utilized in biological research and drug development. It details the molecule's chemical structure, physicochemical properties, and its application in bioconjugation through click chemistry. Detailed experimental protocols for common labeling procedures are also provided to facilitate its practical implementation in the laboratory.

Core Concepts: Chemical Structure and Properties

This compound is a specialized chemical probe consisting of three key functional components: a Cyanine3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG7) linker, and a terminal azide group. The Cy3 dye is a bright, orange-fluorescent component, making it readily detectable in various biological imaging applications. The hydrophilic PEG7 spacer enhances the molecule's solubility in aqueous environments and minimizes steric hindrance, improving accessibility for conjugation to target biomolecules. The azide moiety is a key functional group for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the table below. These values are critical for designing and executing labeling experiments, as well as for the quantitative analysis of labeled biomolecules.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₉ClN₆O₈ | [1] |

| Molecular Weight | 869.53 g/mol | [1] |

| Excitation Maximum (λex) | ~555 nm | [2][3][4] |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.31 | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM). Limited solubility in water. | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Bioconjugation via Click Chemistry

The terminal azide group of this compound allows for its covalent attachment to biomolecules containing a complementary alkyne functional group through click chemistry. This reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems. Two primary variants of this reaction are commonly employed: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Signaling Pathway Diagram for Bioconjugation

The logical flow of utilizing this compound for labeling biomolecules can be visualized as a signaling pathway. This begins with the functionalization of the target biomolecule with an alkyne group, followed by the click chemistry reaction with this compound, resulting in a fluorescently labeled conjugate.

References

Cy3-PEG7-Azide: A Technical Guide to Solubility, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability characteristics of Cy3-PEG7-Azide, a fluorescent probe widely utilized in biological research. This document outlines key properties, experimental protocols for its application in bioconjugation, and visual representations of common experimental workflows, offering a valuable resource for researchers in cell biology, proteomics, and drug development.

Core Characteristics of this compound

This compound is a fluorescent labeling reagent composed of a Cyanine3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG7) spacer, and a terminal azide group. The Cy3 moiety provides the fluorescent signal, while the hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance. The azide group enables covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," or strain-promoted azide-alkyne cycloaddition (SPAAC).

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₉ClN₆O₈ | N/A |

| Molecular Weight | 869.53 g/mol | N/A |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.31 | [1] |

Solubility Characteristics

The solubility of this compound is a critical factor for its effective use in labeling reactions. The presence of the PEG7 linker significantly improves its solubility in aqueous solutions compared to the parent Cy3-Azide dye.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM | N/A |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | |

| Water | The hydrophilic PEG spacer increases solubility in aqueous media. |

For most applications, it is recommended to prepare a stock solution in an organic solvent such as DMSO and then dilute it into the aqueous reaction buffer.

Stability and Storage

Proper storage and handling are essential to maintain the integrity and reactivity of this compound.

| Condition | Recommendation | Reference |

| Solid Form | Store at -20°C, protected from light and moisture. | |

| Shelf Life (Solid) | Approximately 12 months under recommended conditions. | N/A |

| In Solution (DMSO) | Aliquot and store at -20°C or -80°C, protected from light. To minimize degradation from moisture, use anhydrous DMSO and avoid repeated freeze-thaw cycles. While stable for a period, it is advisable to use the solution within a few weeks to a few months for optimal performance, as the azide group can be sensitive to hydrolysis. | |

| pH Stability (Fluorescence) | The fluorescence of the Cy3 dye is stable in a pH range of 4 to 10. | N/A |

| Photostability | Cy3 is a relatively photostable dye under normal laboratory light conditions. However, for prolonged exposure, such as in time-lapse microscopy, it is advisable to minimize light exposure to prevent photobleaching. |

Experimental Protocols

This compound is primarily used in click chemistry reactions to label alkyne-containing biomolecules. Below are general protocols for protein and cell surface glycan labeling.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES).

-

This compound.

-

Anhydrous DMSO.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Copper(I)-stabilizing ligand stock solution (e.g., 250 mM THPTA in water).

-

Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared).

-

Purification column (e.g., desalting column or size-exclusion chromatography).

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Prepare the protein solution: Adjust the concentration of the alkyne-modified protein in the reaction buffer.

-

Prepare the catalyst complex: In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution.

-

Initiate the labeling reaction: To the protein solution, add the this compound stock solution (typically at a 2-10 fold molar excess over the protein).

-

Add the premixed catalyst complex to the reaction mixture.

-

Initiate the click reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.

-

Incubate the reaction: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the labeled protein: Remove excess dye and catalyst components using a desalting column or other appropriate purification method.

-

Characterize the labeled protein: Determine the degree of labeling using UV-Vis spectroscopy.

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling with an alkyne-modified Cy3 dye for imaging. The roles of azide and alkyne are reversed here to illustrate the flexibility of click chemistry, though this compound could be used if the sugar was alkyne-modified.

Materials:

-

Cell culture medium.

-

Azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, ManNAz).

-

Alkyne-modified Cy3 dye.

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS).

-

Click chemistry reaction components (as in Protocol 1).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Mounting medium with DAPI.

Procedure:

-

Metabolic Labeling: Culture cells in a medium supplemented with the azido-sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.

-

Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

(Optional) Permeabilization: If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100.

-

Click Reaction: Prepare the click reaction cocktail containing the alkyne-modified Cy3 dye, copper sulfate, a ligand, and a reducing agent in PBS.

-

Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells extensively with the wash buffer to remove unreacted reagents.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslip onto a microscope slide.

-

Imaging: Visualize the fluorescently labeled glycans using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the protein and glycan labeling processes.

References

An In-depth Technical Guide to Bioorthogonal Labeling with Cy3-PEG7-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and visualization of biomolecules in their native environment without interfering with cellular processes.[1] The azide group, being small and biologically inert, is a premier bioorthogonal chemical reporter.[1] This guide provides a comprehensive technical overview of bioorthogonal labeling using Cy3-PEG7-Azide, a fluorescent probe that combines the bright and photostable Cy3 dye with a flexible polyethylene glycol (PEG) linker and a reactive azide moiety.

This compound is a versatile tool for labeling biomolecules that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne group. The labeling reaction can proceed via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This guide will delve into the chemical properties of this compound, provide a comparative analysis of CuAAC and SPAAC, present detailed experimental protocols, and illustrate relevant biological pathways and workflows.

Properties of this compound

This compound is a derivative of the cyanine 3 (Cy3) dye, featuring a seven-unit PEG spacer and a terminal azide group. The Cy3 fluorophore provides a strong fluorescence signal in the orange-red spectrum, while the hydrophilic PEG linker enhances solubility in aqueous buffers and minimizes steric hindrance. The terminal azide group allows for covalent attachment to alkyne-modified biomolecules through "click chemistry".

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below, providing essential data for experimental design and instrumentation setup.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₉ClN₆O₈ | [3] |

| Appearance | Red solid | |

| Solubility | Water, DMSO, DMF | |

| Excitation Maximum (λex) | ~553 - 555 nm | |

| Emission Maximum (λem) | ~569 - 570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.31 (free dye) | |

| Storage Conditions | -20°C, desiccated, protected from light |

Bioorthogonal Labeling Reactions

The covalent attachment of this compound to alkyne-modified biomolecules is achieved through either CuAAC or SPAAC. The choice between these two methods depends on the specific experimental context, particularly the tolerance of the biological system to copper ions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable triazole linkage.

Reaction Scheme:

CuAAC Reaction Scheme

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.

Reaction Scheme:

SPAAC Reaction Scheme

Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes the key differences.

| Feature | CuAAC | SPAAC | Reference |

| Catalyst | Copper(I) | None | |

| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands. | High, suitable for live-cell and in vivo studies. | |

| Reaction Kinetics | Very fast (second-order rate constants of 10-100 M⁻¹s⁻¹) | Fast, but generally slower than CuAAC (second-order rate constants of 10⁻²-1 M⁻¹s⁻¹) | |

| Alkyne Partner | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) | |

| Reagent Size | Small alkyne group | Bulky cyclooctyne group |

Experimental Protocols

This section provides detailed protocols for two common applications of bioorthogonal labeling with this compound: metabolic labeling of cell surface glycans and labeling of a specific cell surface protein.

Metabolic Labeling of Cell-Surface Glycans with Ac₄ManNAz and Detection with this compound via SPAAC

This protocol describes the metabolic incorporation of an azide-containing sugar, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into the sialic acid biosynthesis pathway of cultured mammalian cells, followed by fluorescent labeling with this compound via a copper-free click reaction.

Workflow for Metabolic Glycan Labeling and SPAAC Detection:

Metabolic Glycan Labeling Workflow

Materials:

-

Mammalian cells of choice (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

DBCO-functionalized linker (if performing a two-step reaction) or a pre-made DBCO-Cy3 conjugate

-

Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular labeling)

-

Nuclear counterstain (e.g., DAPI) (optional)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Labeling (Live Cells):

-

Prepare a stock solution of the DBCO-Cy3 conjugate in DMSO.

-

Wash the cells twice with warm PBS.

-

Dilute the DBCO-Cy3 conjugate in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with warm PBS to remove unreacted probe.

-

Image the cells immediately using a fluorescence microscope.

-

-

SPAAC Labeling (Fixed Cells):

-

After metabolic labeling, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Prepare the labeling solution containing the DBCO-Cy3 conjugate in PBS.

-

Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain with DAPI.

-

Mount the coverslips and image the cells.

-

Protocol for Labeling Cell Surface Proteins with this compound using CuAAC

This protocol outlines a general procedure for labeling a cell surface protein that has been engineered to contain a terminal alkyne.

Workflow for Cell Surface Protein Labeling via CuAAC:

Cell Surface Protein Labeling Workflow

Materials:

-

Cells expressing the alkyne-modified protein of interest

-

PBS, pH 7.4

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Sodium ascorbate

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells expressing the alkyne-modified protein to the desired confluency.

-

Wash the cells twice with PBS.

-

-

CuAAC Labeling:

-

Prepare fresh stock solutions: 10 mM this compound in DMSO, 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water.

-

Prepare the reaction cocktail by adding the following to PBS in this order, with gentle mixing after each addition:

-

This compound (to a final concentration of 10-50 µM)

-

CuSO₄ (to a final concentration of 100-250 µM)

-

THPTA (to a final concentration of 500-1250 µM)

-

-

Initiate the reaction by adding sodium ascorbate to the cocktail (to a final concentration of 2.5-5 mM).

-

Immediately add the complete reaction cocktail to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Analyze the labeled cells by fluorescence microscopy or flow cytometry.

-

Applications in Signaling Pathway Analysis

Bioorthogonal labeling with probes like this compound is a powerful tool for studying signaling pathways. By labeling specific proteins or glycans involved in a pathway, researchers can track their localization, trafficking, and interactions in real-time.

Elucidating the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many cancers.

A potential application of this compound is to label a key receptor in this pathway, such as the Epidermal Growth Factor Receptor (EGFR), to study its internalization and downstream signaling upon ligand binding. By incorporating an alkyne-bearing unnatural amino acid into EGFR, the receptor can be specifically labeled with this compound.

Simplified MAPK/ERK Signaling Pathway:

MAPK/ERK Signaling Pathway

Monitoring STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling. Upon phosphorylation, STAT3 dimerizes and translocates to the nucleus to regulate gene expression. Aberrant STAT3 activation is associated with various cancers.

Fluorescent probes can be used to monitor the phosphorylation status of STAT3. While not a direct application of this compound, this example illustrates how fluorescent labeling can be used to study key events in signaling pathways. A similar approach could be developed where an alkyne-modified substrate is labeled with this compound to monitor kinase activity.

STAT3 Activation and Nuclear Translocation:

STAT3 Signaling Pathway

Quantitative Data Analysis

Reaction Kinetics

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| BCN | 0.15 | |

| DBCO | ~1 |

Labeling Efficiency and Signal-to-Noise Ratio

The success of a labeling experiment is determined by the labeling efficiency and the resulting signal-to-noise ratio (SNR) in imaging.

-

Labeling Efficiency: This is the percentage of target molecules that are successfully labeled with the fluorescent probe. It can be quantified using various methods, including flow cytometry and quantitative fluorescence microscopy.

-

Signal-to-Noise Ratio (SNR): SNR is a measure of the quality of a fluorescent image, defined as the ratio of the fluorescence signal intensity to the background noise. A higher SNR allows for the detection of weakly labeled structures. Optimizing imaging parameters such as excitation intensity, exposure time, and detector settings is crucial for maximizing SNR.

Conclusion

This compound is a powerful and versatile fluorescent probe for bioorthogonal labeling. Its bright and photostable Cy3 fluorophore, combined with the flexibility of both CuAAC and SPAAC chemistries, makes it an invaluable tool for a wide range of applications in cell biology, proteomics, and drug discovery. By carefully selecting the appropriate labeling strategy and optimizing experimental conditions, researchers can effectively label and visualize biomolecules of interest, providing new insights into complex biological processes.

References

- 1. Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fluorescent Reporter of the Phosphorylation Status of the Substrate Protein STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tagging of Genomic STAT3 and STAT1 with Fluorescent Proteins and Insertion of a Luciferase Reporter in the Cyclin D1 Gene Provides a Modified A549 Cell Line to Screen for Selective STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of Cy3-PEG7-Azide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Cy3-PEG7-Azide, a fluorescent dye commonly utilized in bioconjugation and molecular imaging applications. Due to its chemical nature as an organic azide, stringent safety measures are imperative to mitigate potential hazards in the laboratory.

Compound Overview and Hazard Identification

This compound is a derivative of the cyanine dye Cy3, featuring a seven-unit polyethylene glycol (PEG) spacer and a terminal azide group.[1][2] The Cy3 component provides the fluorescent properties, with an excitation maximum around 550 nm and an emission maximum around 570 nm.[3] The azide group enables its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry," for the labeling of biomolecules.[2][4]

The primary hazards associated with this compound stem from its azide functional group. Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. While the PEG linker in this compound likely improves its stability compared to smaller organic azides, caution should always be exercised. The cyanine dye component, while generally of low toxicity, should be handled with care as its toxicological properties are not fully characterized.

Hazard and Safety Data Summary

The following tables summarize the key safety information and stability guidelines for organic azides, which are directly applicable to this compound.

Table 1: General Safety and Hazard Information

| Parameter | Information | Source |

| Primary Hazards | Potentially explosive, toxic if ingested or absorbed. | |

| Target Organs | Central nervous system, cardiovascular system. | |

| Route of Exposure | Inhalation, ingestion, skin and eye contact. | |

| Incompatible Materials | Acids, heavy metals (e.g., copper, lead), their salts, halogenated solvents, and strong oxidizing agents. |

Table 2: Stability Guidelines for Organic Azides

| Guideline | Description | Source |

| Carbon to Nitrogen Ratio (C/N) | The total number of carbon atoms should ideally be greater than the total number of nitrogen atoms. A ratio of (NC + NO) / NN ≥ 3 is a general indicator of stability. | |

| Rule of Six | There should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide). | |

| Structural Considerations | Aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides. |

Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory when handling this compound.

-

Hand Protection : Wear two pairs of nitrile gloves. For handling larger quantities or for spill cleanup, silver shield gloves under nitrile gloves are recommended.

-

Eye Protection : Chemical safety goggles or a face shield should be worn.

-

Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing or aerosol generation, consider using Tyvek sleeves or an apron.

-

Respiratory Protection : Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Handling and Storage Procedures

-

Work Area : All work with this compound should be performed in a well-ventilated chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.

-

Utensils : Use only plastic or ceramic spatulas and non-metal tools to handle the compound. Metal spatulas can form shock-sensitive metal azides.

-

Heating and Concentration : Avoid heating the compound. If concentration is necessary, do not use a rotary evaporator for solutions containing azides with a low carbon-to-nitrogen ratio.

-

Storage : Store this compound in a cool, dry, and dark place, typically at -20°C. The container should be tightly sealed. Store away from incompatible materials, especially acids and metals. Do not store on metal shelves.

Spill and Leak Procedures

In the event of a spill, evacuate the area and alert others.

-

Small Spills : For small spills of a solution, use an absorbent material to contain and clean up the spill. For small solid spills, carefully sweep up the material, avoiding dust generation.

-

Large Spills : For larger spills, or if you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Decontamination : After the spill has been cleaned up, decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

Waste Disposal

-

Segregation : All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.

-

Incompatible Wastes : Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metal waste.

-

Disposal : Dispose of all azide-containing waste through your institution's EHS department. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

Experimental Protocol: Labeling of an Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general guideline for the labeling of a protein containing an alkyne group with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-10 mg/mL) with a 5-10 fold molar excess of this compound.

-

In a separate tube, pre-mix the copper catalyst by adding CuSO₄ and THPTA ligand in a 1:5 molar ratio.

-

Add the copper/ligand mixture to the protein/azide solution to a final copper concentration of 0.5-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by passing the reaction mixture through a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).

-

Collect the colored fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling an alkyne-modified protein with this compound using CuAAC.

Signaling Pathway: Click Chemistry Reaction

Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Cy3-PEG7-Azide: A Comprehensive Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the fluorescent probe Cy3-PEG7-Azide, including its molecular properties, and detailed protocols for its application in bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of click chemistry for precise and efficient biomolecular labeling.

Core Molecular Properties

This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy3, with a seven-unit polyethylene glycol (PEG) spacer, terminating in a reactive azide group. The PEG linker enhances the water solubility of the molecule and provides a flexible spacer to minimize steric hindrance between the dye and the target biomolecule. The azide group enables covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and specific "click chemistry" reactions.

| Property | Value | Reference |

| Molecular Formula | C46H69ClN6O8 | [1] |

| Molecular Weight | 869.53 g/mol | [1] |

Applications in Bioorthogonal Labeling

This compound is a versatile tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans. Its primary application lies in the field of bioorthogonal chemistry, where the azide group reacts specifically with a complementary alkyne group that has been metabolically, enzymatically, or chemically incorporated into the target biomolecule. This high degree of specificity allows for the labeling of molecules within complex biological systems, such as living cells, with minimal off-target effects.

Key applications include:

-

Fluorescence Microscopy: Visualizing the localization, trafficking, and dynamics of labeled biomolecules within cells and tissues.

-

Flow Cytometry: Quantifying the amount of a target molecule on the surface of or within cells.

-

In Vivo Imaging: Tracking the biodistribution of labeled molecules in living organisms.

-

Drug Development: Attaching fluorescent probes to drug candidates to study their mechanism of action and cellular uptake.

Experimental Protocols

The following sections provide detailed methodologies for the two primary types of click chemistry reactions used to conjugate this compound to alkyne-modified biomolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and improve reaction efficiency in aqueous buffers.

Protocol for Labeling Alkyne-Modified Proteins in Solution:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Alkyne-Modified Protein: Prepare a solution of the protein in a copper-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in nuclease-free water.

-

THPTA: Prepare a 100 mM stock solution in nuclease-free water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water. This solution should be made fresh for each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in the order listed:

-

Alkyne-modified protein (to a final concentration of 1-10 µM)

-

This compound (to a final concentration of 10-100 µM; a 10-fold molar excess over the protein is a good starting point)

-

THPTA (to a final concentration of 1 mM)

-

Copper(II) Sulfate (to a final concentration of 0.5 mM)

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 5 mM.

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and copper catalyst using a desalting column or dialysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for applications in living cells where copper can be toxic.

Protocol for Labeling DBCO-Modified Glycans on Live Cells:

-

Metabolic Labeling:

-

Culture cells in a medium containing an azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-72 hours to allow for incorporation into cell surface glycans.

-

-

Prepare Staining Solution:

-

Prepare a 1-5 µM solution of this compound in a serum-free cell culture medium.

-

-

Labeling:

-

Wash the cells twice with warm phosphate-buffered saline (PBS).

-

Add the this compound staining solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

-

Washing:

-

Wash the cells three times with warm PBS to remove any unbound probe.

-

-

Imaging:

-

The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

-

Visualizing Biological Processes

The following diagrams illustrate how this compound can be used to visualize complex biological events.

The diagram above illustrates a common workflow for labeling viral glycoproteins to study virus-cell interactions. In this process, virus-infected cells are cultured with an azide-modified sugar, which is metabolically incorporated into the glycoproteins of newly formed virus particles. These azide-labeled viruses can then be harvested and reacted with an alkyne-modified fluorescent probe, such as this compound, via a SPAAC reaction. The resulting fluorescently labeled viruses can be used to visualize viral entry into host cells using fluorescence microscopy.

This diagram illustrates how this compound can be used to study receptor-mediated signaling pathways. A cell-surface receptor can be genetically engineered to contain an unnatural amino acid with an alkyne group. Upon binding of its ligand, the receptor is internalized. By adding this compound to the cells, the internalized receptors can be specifically labeled via a click reaction. Fluorescence imaging can then be used to track the trafficking of the receptor to endosomes and other intracellular compartments, providing insights into the downstream signaling events that lead to a cellular response.

References

An In-depth Technical Guide to Cy3-PEG7-Azide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3-PEG7-Azide, a powerful fluorescent probe for labeling and visualizing biomolecules in fluorescence microscopy. We will delve into its core components, mechanism of action, and provide detailed protocols for its application.

Core Principles of this compound

This compound is a versatile chemical tool comprised of three key functional moieties: the Cyanine3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG7) linker, and a terminal azide group. Each component plays a crucial role in its function as a fluorescent label.

-

Cy3 Fluorophore: A bright and photostable orange-red fluorescent dye. It is the reporter molecule that allows for visualization under a fluorescence microscope. Its excellent spectral properties make it a popular choice for various imaging applications.[1]

-

PEG7 Linker: A flexible, hydrophilic spacer that connects the Cy3 dye to the azide group. The PEG linker enhances the water solubility of the entire molecule, which is advantageous for working in aqueous biological environments.[2][3][][5] It also provides spatial separation between the fluorophore and the target biomolecule, which can help to minimize quenching and steric hindrance, thereby preserving the function of both the dye and the labeled molecule.

-

Azide Group (N₃): This functional group is the key to the specific attachment of the probe to a target molecule. The azide group is bioorthogonal, meaning it is chemically inert within biological systems and does not react with native functional groups found in proteins, nucleic acids, or lipids. This high selectivity is achieved through "click chemistry."

The primary mechanism by which this compound works is through a highly efficient and specific chemical reaction known as click chemistry . This reaction forms a stable covalent bond between the azide group on the probe and a complementary alkyne group that has been introduced into the target biomolecule. There are two main types of click chemistry reactions used with azide probes:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. It is a rapid and high-yielding reaction that can be performed in aqueous buffers.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a toxic copper catalyst, making it ideal for live-cell imaging.

Quantitative Data

The photophysical properties of the Cy3 fluorophore are critical for its performance in fluorescence microscopy. The following table summarizes its key quantitative parameters.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~554 nm | |

| Emission Maximum (λem) | ~568 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.15 |

Experimental Protocols

Here, we provide detailed methodologies for labeling biomolecules with this compound using both CuAAC and SPAAC click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol describes the labeling of a purified protein that has been pre-functionalized with a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate (freshly prepared)

-

DMSO (for dissolving the azide probe)

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM in your reaction buffer. The total reaction volume can be adjusted as needed.

-

Add this compound to the reaction mixture to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

-

Prepare a premix of CuSO₄ and the ligand. Add CuSO₄ to the ligand solution at a 1:5 molar ratio and mix well.

-

Add the CuSO₄/ligand premix to the reaction tube to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

-

-

Purification:

-

Remove the excess unreacted dye and copper catalyst using methods such as size exclusion chromatography (e.g., a desalting column), dialysis, or protein precipitation.

-

-

Analysis:

-

Confirm the successful labeling of the protein by measuring the absorbance at 280 nm (for the protein) and ~554 nm (for Cy3). The degree of labeling can be calculated from these values. The labeled protein can also be analyzed by SDS-PAGE, where the fluorescently labeled protein can be visualized using a gel imager.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live-Cell Imaging

This protocol is for labeling proteins in living cells that have been metabolically engineered to incorporate a strained cyclooctyne (e.g., a non-canonical amino acid with a DBCO group).

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium

-

Cyclooctyne-functionalized biomolecule (e.g., DBCO-lysine) for metabolic labeling

-

This compound

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or other nuclear counterstain (optional)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in a medium containing the cyclooctyne-functionalized amino acid for 24-48 hours. This allows for the incorporation of the reactive handle into newly synthesized proteins. The optimal concentration of the amino acid should be determined empirically for the specific cell line and experimental conditions.

-

-

Labeling with this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 5-20 µM.

-

Wash the cells twice with warm PBS to remove any residual metabolic labeling medium.

-

Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with warm PBS to remove any unreacted probe.

-

(Optional) If a nuclear counterstain is desired, incubate the cells with a solution of Hoechst 33342 in PBS according to the manufacturer's instructions.

-

Wash the cells once more with PBS.

-

-

Imaging:

-

Replace the PBS with a pre-warmed imaging medium (e.g., phenol red-free medium).

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm) and any counterstains used.

-

Visualizations

Signaling Pathway: Click Chemistry Reaction

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Workflow: Protein Labeling and Imaging

Caption: Experimental workflow for labeling a protein with this compound.

References

Methodological & Application

Illuminating the Proteome: A Protocol for Live-Cell Protein Labeling with Cy3-PEG7-Azide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of the proteome plays a pivotal role in cellular function and disease pathogenesis. The ability to visualize and track newly synthesized proteins in living cells is crucial for understanding these complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for selectively tagging and imaging biomolecules in their native environment without perturbing cellular functions. This document provides a detailed protocol for labeling newly synthesized proteins in live cells using Cy3-PEG7-Azide, a fluorescent probe that combines the bright and photostable Cy3 dye with a flexible polyethylene glycol (PEG) linker and a reactive azide group.

This method relies on a two-step labeling strategy. First, an alkyne-containing non-canonical amino acid, L-homopropargylglycine (HPG), is metabolically incorporated into newly synthesized proteins. Subsequently, the azide group of this compound reacts with the alkyne-modified proteins via a bioorthogonal "click" reaction, allowing for fluorescent labeling and visualization. Two primary click chemistry reactions are suitable for this purpose: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC offers fast reaction kinetics, it requires a copper catalyst that can be toxic to cells. SPAAC, on the other hand, is a copper-free alternative that utilizes a strained alkyne, making it highly suitable for live-cell imaging.

The inclusion of a seven-unit polyethylene glycol (PEG7) linker in the Cy3 probe improves its water solubility and reduces non-specific binding and aggregation, thereby enhancing the signal-to-noise ratio for clearer imaging.

Data Presentation

For successful experimental design and data interpretation, key quantitative parameters of the components involved are summarized below.

Table 1: Properties of this compound Components

| Component | Property | Value | Reference |

| Cy3 Fluorophore | Excitation Maximum | ~550 nm | [1] |

| Emission Maximum | ~570 nm | [1] | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1] | |

| Fluorescence Quantum Yield | ~0.15-0.3 | [2] | |

| PEG7 Linker | Function | Improves solubility, reduces aggregation, minimizes steric hindrance | [3] |

| Azide Group | Bioorthogonal Reaction | Reacts with terminal alkynes (CuAAC) or strained alkynes (SPAAC) |

Table 2: Recommended Concentration Ranges for Live-Cell Labeling

| Reagent | Concentration Range | Incubation Time | Notes |

| L-Homopropargylglycine (HPG) | 25-100 µM | 1-4 hours | Optimize based on cell type and experimental goals. |

| This compound (for CuAAC) | 5-25 µM | 10-30 minutes | Use with a copper catalyst and ligand. |

| Alkyne-modified protein (for SPAAC with azide-probe) | N/A | N/A | The protein is metabolically labeled. |

| Copper (II) Sulfate (CuSO₄) for CuAAC | 50-100 µM | 10-30 minutes | Use in conjunction with a reducing agent and ligand. |

| Sodium Ascorbate (for CuAAC) | 1-2.5 mM | 10-30 minutes | Freshly prepare to reduce Cu(II) to Cu(I). |

| THPTA or BTTAA (Copper Ligand for CuAAC) | 250-500 µM | 10-30 minutes | Protects cells from copper toxicity and enhances reaction rate. |

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of proteins with HPG and subsequent fluorescent labeling with this compound using either CuAAC or a SPAAC-compatible approach.

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)

This protocol describes the incorporation of the alkyne-containing amino acid HPG into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-Homopropargylglycine (HPG)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) to reach 70-80% confluency at the time of labeling.

-

Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of HPG, aspirate the complete culture medium, wash the cells once with pre-warmed sterile PBS, and then incubate the cells in pre-warmed methionine-free medium for 30-60 minutes at 37°C.

-

HPG Labeling: Prepare the HPG labeling medium by dissolving HPG in methionine-free medium to a final concentration of 25-100 µM. Remove the starvation medium and add the HPG labeling medium to the cells.

-

Incubation: Incubate the cells for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the rate of protein synthesis in the specific cell type and the desired labeling density.

-

Washing: After incubation, aspirate the HPG labeling medium and wash the cells three times with pre-warmed sterile PBS to remove unincorporated HPG. The cells are now ready for the click chemistry reaction.

Protocol 2: Live-Cell Protein Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the fluorescent labeling of HPG-containing proteins in live cells with this compound using a copper-catalyzed click reaction.

Materials:

-

HPG-labeled cells (from Protocol 1)

-

This compound

-

Copper (II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Phosphate-buffered saline (PBS), sterile

-

Live-cell imaging medium

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

CuSO₄: Prepare a 100 mM stock solution in sterile water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water. Note: This solution should be prepared fresh for each experiment.

-

THPTA or TBTA: Prepare a 50 mM stock solution in sterile water or DMSO.

-

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 200 µL per well of a 96-well plate, mix the components in the following order:

-

188 µL PBS

-

2 µL of 50 mM THPTA or TBTA (final concentration: 500 µM)

-

1 µL of 10 mM this compound (final concentration: 50 µM)

-

1 µL of 100 mM CuSO₄ (final concentration: 500 µM)

-

Vortex briefly.

-

Add 8 µL of 100 mM Sodium Ascorbate (final concentration: 4 mM) to initiate the reaction. Vortex immediately.

-

-

Labeling Reaction: Aspirate the PBS from the HPG-labeled cells and add the freshly prepared click reaction cocktail.

-

Incubation: Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.

-

Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.

-

Imaging: Replace the PBS with a suitable live-cell imaging medium and proceed with fluorescence microscopy.

Protocol 3: Live-Cell Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Conceptual Approach

The provided probe is Cy3-PEG7-Azide . For a SPAAC reaction, a strained alkyne is required. The standard metabolic labeling approach for SPAAC involves incorporating an azide-modified amino acid (like L-azidohomoalanine, AHA) and using a strained alkyne-functionalized dye (e.g., DBCO-Cy3).

To use this compound in a SPAAC reaction, the protein of interest would need to be metabolically labeled with a strained alkyne-containing amino acid. While less common than AHA, such amino acids are available. This protocol outlines the conceptual steps for such an approach.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

A strained alkyne-containing amino acid (e.g., a cyclooctyne-lysine analog)

-

This compound

-

Phosphate-buffered saline (PBS), sterile

-

Live-cell imaging medium

Procedure:

-

Metabolic Labeling: Follow a similar procedure to Protocol 1, but substitute HPG with the strained alkyne-containing amino acid at an optimized concentration and incubation time.

-

Prepare Labeling Solution: Prepare a solution of this compound in complete cell culture medium or a suitable buffer at a final concentration of 5-20 µM.

-

Labeling Reaction: Aspirate the wash buffer from the metabolically labeled cells and add the this compound solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Aspirate the labeling solution and wash the cells three to five times with PBS to remove the unbound probe.

-

Imaging: Add live-cell imaging medium and proceed with fluorescence microscopy.

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for live-cell protein labeling.

Diagram 2: mTOR Signaling Pathway and Protein Synthesis

Caption: mTOR signaling pathway regulating protein synthesis.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution |

| Low or No Fluorescent Signal | - Inefficient HPG incorporation.- Low protein synthesis rate.- Inactive click chemistry reagents.- Inefficient click reaction. | - Optimize HPG concentration and incubation time.- Increase metabolic labeling time.- Use freshly prepared sodium ascorbate for CuAAC.- Ensure correct concentrations of all click reagents. |

| High Background Fluorescence | - Non-specific binding of the probe.- Incomplete removal of unbound probe.- Cellular autofluorescence. | - Decrease the concentration of this compound.- Increase the number and duration of wash steps.- Image in phenol red-free medium.- Include a no-HPG control to assess background. |

| Cell Toxicity or Death | - Copper toxicity in CuAAC.- Phototoxicity from imaging. | - Use a copper ligand like THPTA or BTTAA.- Reduce the concentration of CuSO₄ and incubation time.- Consider using the SPAAC method.- Minimize light exposure during microscopy. |

Conclusion

The use of this compound in conjunction with metabolic labeling offers a robust and versatile method for visualizing newly synthesized proteins in live cells. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to investigate dynamic changes in the proteome. Careful optimization of labeling and imaging conditions is crucial for achieving high-quality, reproducible results. This technique opens avenues for studying protein synthesis, turnover, and localization in various biological contexts, from basic cell biology to drug discovery.

References

Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy3-PEG7-Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," for the fluorescent labeling of alkyne-modified biomolecules with Cy3-PEG7-Azide. This protocol is designed for robust and efficient conjugation while preserving the integrity of sensitive biological samples.

Introduction

The CuAAC reaction is a highly efficient and specific bioorthogonal ligation method that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules with reporter tags such as fluorescent dyes.[3][4] The use of a Cy3 dye, a bright and photostable fluorophore, attached via a polyethylene glycol (PEG) linker, enhances the solubility and reduces potential steric hindrance of the dye, making this compound an excellent choice for labeling applications. This protocol details the necessary reagents, a step-by-step procedure, and methods for purification and characterization of the resulting conjugate.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors, including the nature of the biomolecule, the concentrations of reactants and catalyst, and the presence of a stabilizing ligand. The following table summarizes typical reaction parameters and expected outcomes for the labeling of an alkyne-modified protein with this compound.

| Parameter | Recommended Range | Typical Outcome | Reference |

| Alkyne-modified Protein Concentration | 1 - 10 mg/mL (25 - 250 µM) | >90% labeling efficiency | [5] |

| This compound Concentration | 2 - 10 molar equivalents to protein | High degree of labeling | |

| CuSO₄ Concentration | 50 - 250 µM | Optimal catalytic activity | |

| Ligand (THPTA) Concentration | 250 - 1250 µM (5:1 ratio to CuSO₄) | Enhanced reaction rate and protein protection | |

| Sodium Ascorbate Concentration | 2.5 - 5 mM | Maintenance of Cu(I) state | |

| Reaction Time | 1 - 4 hours | Completion of reaction | |

| Reaction Temperature | Room Temperature | Favorable for most biomolecules | |

| Degree of Labeling (DOL) | 1 - 5 | Application dependent |

Experimental Protocols

This section provides a detailed methodology for the CuAAC reaction with this compound. It is crucial to use high-quality reagents and follow the steps carefully to ensure a successful conjugation.

Materials and Reagents

-

Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a copper-free buffer (e.g., PBS, HEPES)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Dimethyl Sulfoxide (DMSO)

-

Deionized water (ddH₂O)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

-

Reaction tubes (e.g., microcentrifuge tubes)

Stock Solution Preparation

-

Alkyne-Modified Biomolecule: Prepare a solution of the alkyne-modified biomolecule at a concentration of 1-10 mg/mL in a suitable buffer. The buffer should not contain any chelating agents like EDTA.

-

This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store protected from light.

-

Copper(II) Sulfate (20 mM): Dissolve copper(II) sulfate pentahydrate in ddH₂O to a final concentration of 20 mM.

-

THPTA (50 mM): Dissolve THPTA in ddH₂O to a final concentration of 50 mM.

-

Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in ddH₂O at a concentration of 100 mM. This solution should be made immediately before use as it is prone to oxidation.

Step-by-Step Reaction Procedure

This protocol is for a final reaction volume of 500 µL. The volumes can be scaled as needed.

-

Prepare the Biomolecule-Azide Mixture:

-

In a microcentrifuge tube, add your alkyne-modified biomolecule solution. For this example, we will use a volume that results in a final concentration of 28.6 µM.

-

Add the desired volume of the 10 mM this compound stock solution. A 2 to 10-fold molar excess of the azide over the alkyne is recommended as a starting point.

-

Add buffer to bring the volume to 437.5 µL.

-

-

Prepare the Copper/Ligand Premix:

-

In a separate tube, prepare a premixed solution of CuSO₄ and THPTA.

-

Add 2.5 µL of 20 mM CuSO₄ stock solution.

-

Add 5.0 µL of 50 mM THPTA stock solution. This maintains a 1:2 molar ratio of Cu:Ligand which can be part of a final 1:5 ratio in the reaction.

-

Vortex the solution briefly to mix.

-

-

Initiate the Reaction:

-

Add the 7.5 µL of the copper/ligand premix to the biomolecule-azide mixture.

-

Add 25 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.

-

The final concentrations in the 500 µL reaction volume will be approximately:

-

Biomolecule-alkyne: 25 µM

-

This compound: 50 µM (2 equivalents)

-

CuSO₄: 100 µM

-

THPTA: 500 µM

-

Sodium Ascorbate: 5 mM

-

-

-

Incubation:

-

Gently mix the reaction by inverting the tube several times. To prevent oxygen from entering, which can oxidize the Cu(I) catalyst, it is advisable to close the tube tightly.

-

Incubate the reaction at room temperature for 1 to 4 hours. The reaction can be performed on a slow rotator.

-

-

Quenching and Purification:

-

The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.

-

Purify the Cy3-labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis. For oligonucleotides, ethanol precipitation can be used.

-

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the CuAAC reaction.

Caption: Experimental workflow for the CuAAC reaction.

Mechanism of CuAAC Reaction

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Catalytic cycle of the CuAAC reaction.

Troubleshooting

| Problem | Possible Cause | Solution | Reference |

| Low Labeling Efficiency | Inactive catalyst (Cu(II) present) | Use freshly prepared sodium ascorbate. Degas solutions to remove oxygen. | |

| Inaccessible alkyne/azide groups on the biomolecule | Consider using a longer PEG linker on the azide. Perform the reaction in the presence of a mild denaturant (e.g., DMSO). | ||

| Insufficient concentration of reagents | Increase the molar excess of the this compound. Optimize the copper concentration. | ||

| Protein Precipitation/Aggregation | Oxidative damage to the protein | Ensure a sufficient excess of the THPTA ligand (at least 5:1 to copper). Keep the reaction time as short as necessary. | |

| High concentration of organic solvent (DMSO) | Minimize the volume of the dye stock solution added. Ensure the final DMSO concentration is tolerated by the protein. | ||

| High Background/Non-specific Labeling | Inefficient purification | Use a high-resolution purification method like size-exclusion chromatography. Ensure complete removal of unreacted dye. | |

| Non-specific binding of the dye to the protein | Include a blocking step or wash extensively during purification. |

By following this detailed guide, researchers can confidently perform CuAAC reactions to label their biomolecules of interest with this compound for a wide range of applications in biological research and drug development.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Free Click Chemistry (SPAAC) using Cy3-PEG7-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent labeling of biomolecules in complex biological environments.[1][] This copper-free click chemistry reaction circumvents the cytotoxicity associated with copper-catalyzed reactions, making it ideal for applications in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[3][4][5] The reaction proceeds rapidly and with high specificity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with the azide, forming a stable triazole linkage.

This document provides a detailed protocol for the use of Cy3-PEG7-Azide, a fluorescent probe, for the labeling of DBCO-modified biomolecules via SPAAC. The inclusion of a polyethylene glycol (PEG) linker can enhance the solubility and reduce aggregation of the labeled molecule.

Reaction Mechanism and Workflow

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable triazole ring.

Figure 1: SPAAC reaction of a DBCO-modified biomolecule with this compound.